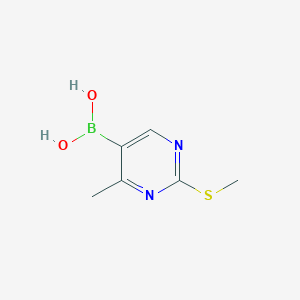
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyrimidine, a metal-halogen exchange can be performed using a reagent like n-butyllithium, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory procedures. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)boronic Acid Pinacol Ester: This compound is similar in structure but contains a methoxy group instead of a methyl group.
2-(Methylthio)pyrimidinyl-5-boronic Acid Pinacol Ester: Another similar compound, differing in the position of the boronic acid group.
Uniqueness: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C6H9BN2O2S |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2S/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3 |
InChI Key |
KSJLVQLKTKPVKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















